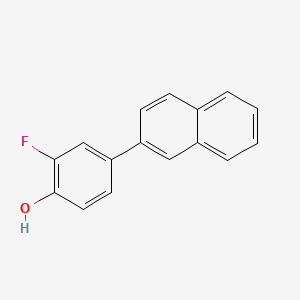

2-Fluoro-4-(naphthalen-2-YL)phenol

Description

Significance of Fluorine Substitution in Organic Molecules for Academic Inquiry

The introduction of fluorine into organic molecules is a powerful strategy for modulating their chemical and physical properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can profoundly alter a molecule's reactivity, conformation, and biological activity. nih.gov Fluorinated aromatic compounds, for instance, are considered "privileged" synthetic scaffolds in organofluorine chemistry and serve as essential precursors for high-performance fluoropolymers. digitellinc.com

In the context of phenols, fluorine substitution can significantly impact acidity and reactivity. Phenols bearing electron-withdrawing groups, such as fluorine, tend to react faster in certain transformations. nih.gov The strategic placement of fluorine is a key tactic in drug discovery. It can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. acs.org A vast number of pharmaceuticals and agrochemicals owe their efficacy to the presence of fluorine or trifluoromethyl groups. wikipedia.org For example, fluorinated nucleoside analogs are actively investigated for their potential as antiviral agents. nih.gov The deliberate synthesis of molecules containing fluoro-substituents is a testament to the atom's capacity to confer desirable pharmacological effects. researchgate.net

Table 1: Examples of Fluorine-Containing Compounds in Research and Development

| Compound Class | Significance/Application |

|---|---|

| Fluorinated Arenes | Precursors to advanced polymers and materials. digitellinc.com |

| Fluorinated Nucleosides | Investigated as potential antiviral therapeutics. nih.gov |

| Trifluoromethylated Compounds | Widely used in top-selling pharmaceuticals and agrochemicals. wikipedia.org |

Overview of Phenolic and Naphthalene (B1677914) Scaffolds in Chemical Science

Phenolic and naphthalene structures are fundamental building blocks in chemical synthesis and are present in a multitude of biologically active and industrially significant compounds.

The phenolic moiety is a versatile functional group. Phenols can act as weak acids, participate in electrophilic aromatic substitution, and undergo O-alkylation and O-acylation. chemicalbook.com They are crucial intermediates in the synthesis of more complex molecules, including diaryl ethers, which are prevalent in pharmaceuticals and natural products. acs.org However, the synthesis and handling of some phenols can be challenging due to their potential instability. acs.org Some fluorinated phenols have been studied for their specific biological roles; for instance, 2-fluorophenol (B130384) can act as a competitive inhibitor in certain enzymatic pathways. chemicalbook.com

The naphthalene scaffold , a fused bicyclic aromatic system, is a prominent feature in medicinal chemistry. nih.gov Naphthalene derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. thieme-connect.comrasayanjournal.co.inresearchgate.net This versatility has led to the development of numerous FDA-approved drugs containing the naphthalene core, such as propranolol, naproxen, and terbinafine. nih.gov Beyond medicine, naphthalene-based compounds are prized in materials science for their unique photophysical properties. Their rigid, planar structure and extensive π-electron conjugation lead to high quantum yields and photostability, making them ideal candidates for fluorescence probes and organic electronic devices. nih.gov

Table 2: Selected FDA-Approved Drugs Featuring a Naphthalene Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Naproxen | Nonsteroidal anti-inflammatory drug (NSAID) |

| Propranolol | Beta-blocker for treating high blood pressure |

| Terbinafine | Antifungal agent |

| Duloxetine | Antidepressant (SNRI) |

| Nafcillin | Penicillin-based antibiotic |

Source: nih.gov

Rationale for Academic Investigation of 2-Fluoro-4-(naphthalen-2-YL)phenol

While direct and extensive research on this compound is not widely published, the rationale for its academic investigation can be logically inferred from the properties of its constituent parts and studies on closely related analogs. The synthesis and study of such a molecule are driven by the pursuit of novel structures with potentially enhanced or unique characteristics arising from the combination of the fluorophenol and naphthalene motifs.

The academic interest in this compound likely stems from several key hypotheses:

Synergistic Biological Activity: The fusion of a naphthalene moiety, known for its diverse bioactivity, with a fluorinated phenol (B47542), a strategy used to enhance drug-like properties, presents a clear path for discovering new therapeutic agents. acs.orgnih.gov Research into complex molecules incorporating both fluorinated rings and naphthalene groups for anticancer applications supports this rationale. nih.gov

Modulated Electronic Properties: The fluorine atom acts as a potent electron-withdrawing group, which can polarize the aromatic system. This electronic modulation, combined with the extensive π-system of the naphthalene group, could lead to unique chemical reactivity and potential applications in catalysis or as a synthetic intermediate. The study of the analogous compound 2-fluoro-4-(naphthalen-2-yl)benzaldehyde, where the fluorine atom is noted to polarize the core structure, provides a strong parallel. smolecule.com

Novel Material Precursors: Given that naphthalene derivatives are excellent candidates for organic electronics and fluorescence probes nih.gov, the introduction of a fluorine atom could fine-tune these photophysical properties. This might result in materials with altered emission spectra, improved quantum yields, or enhanced stability, making them valuable for developing new sensors or optoelectronic components.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Fluorophenol |

| 2-Fluoro-4-(naphthalen-2-yl)benzaldehyde |

| 3-Fluoro-4-(naphthalen-1-yl)phenol |

| Propranolol |

| Naproxen |

| Terbinafine |

| Duloxetine |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-naphthalen-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO/c17-15-10-14(7-8-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAALJHRGIVUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435874 | |

| Record name | 2-Fluoro-4-(2-naphthyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550997-73-4 | |

| Record name | 2-Fluoro-4-(2-naphthyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Fluoro 4 Naphthalen 2 Yl Phenol and Analogous Structures

Established Methodologies for Aryl-Aryl Coupling Reactions Leading to 2-Fluoro-4-(naphthalen-2-YL)phenol Scaffolds

The core structure of this compound is a biaryl system, where a phenol (B47542) ring is linked to a naphthalene (B1677914) ring. The formation of this crucial aryl-aryl bond is typically achieved through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions and Their Academic Advancements

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. Several named reactions are widely employed for the synthesis of biaryl scaffolds. researchgate.net The classic Suzuki-Miyaura coupling, which utilizes an organoboron reagent with an aryl halide, is a popular choice due to the mild reaction conditions and the commercial availability and stability of boronic acids. orgsyn.org

Other prominent methods include the Stille coupling, which uses organotin reagents, and the Negishi cross-coupling, which employs organozinc reagents. rsc.orggoogle.com The Negishi reaction is noted for its high reactivity and chemoselectivity. rsc.org The fundamental mechanism for these palladium-catalyzed reactions generally involves a catalytic cycle of three main steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the second aryl group from its organometallic partner to the palladium center, and finally, reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. rsc.org

Academic advancements continue to refine these methods. For instance, modifications to the Suzuki coupling, such as using palladium acetate (B1210297) and triphenylphosphine (B44618) in situ to generate the active catalyst, have made the process more cost-effective and scalable. orgsyn.org The development of specialized ligands has enabled the coupling of more challenging substrates, including sterically hindered partners and heterocyclic compounds. nih.gov Furthermore, rhodium(III)-catalyzed C-H activation and Hiyama cross-coupling reactions represent a newer frontier, allowing for the direct arylation of C-H bonds and offering alternative pathways to complex biaryl structures. acs.org

| Cross-Coupling Reaction | Aryl Source 1 | Aryl Source 2 | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate | Aryl Boronic Acid/Ester | Palladium | Mild conditions, stable reagents, requires base. orgsyn.org |

| Stille Coupling | Aryl Halide/Triflate | Aryl Stannane | Palladium | Tolerates many functional groups, but tin reagents are toxic. rsc.org |

| Negishi Coupling | Aryl Halide/Triflate | Aryl Zinc | Palladium or Nickel | High reactivity and selectivity, sensitive to air/moisture. rsc.org |

| Hiyama Coupling | Aryl Halide/Triflate | Aryl Silane | Palladium | Environmentally benign silicon byproducts, requires an activator. rsc.org |

Phenol Derivatization Strategies

When constructing a biaryl phenol, the hydroxyl group requires special consideration. In many cross-coupling protocols, the acidic proton of the phenol can interfere with the organometallic reagents or the catalyst. A common strategy is to convert the hydroxyl group into a less reactive or more suitable activating group, such as a triflate (OTf). kiku.dk This both protects the hydroxyl and provides an excellent leaving group for palladium-catalyzed coupling reactions. nih.gov

Advanced Fluorination Methodologies for Phenols and Naphthalenes

Once the 4-(naphthalen-2-yl)phenol (B1596067) backbone is assembled, the final step would be the introduction of the fluorine atom. The position of fluorination is critical, and modern methods offer increasing levels of control.

Electrophilic Fluorination Techniques and Reagent Development

Electrophilic fluorination is a primary method for introducing fluorine onto electron-rich aromatic rings like phenols and naphthalenes. This approach utilizes reagents that deliver a positive fluorine equivalent (F+). researchgate.net The most widely used class of reagents is N-F compounds, such as Selectfluor® (F-TEDA-BF4), which is known for its effectiveness and relative safety. fishersci.co.ukumich.edu Solvent-free fluorination of electron-rich aromatics like naphthalene-2-ol with Selectfluor has been demonstrated to be an efficient and environmentally benign process. researchgate.net

An alternative strategy is deoxyfluorination, where a phenolic hydroxyl group is directly replaced by a fluorine atom. kiku.dk This ipso-substitution can be achieved with reagents like PhenoFluor. beilstein-journals.orgnih.gov This method is powerful because it uses readily available phenols as starting materials and avoids issues of regioselectivity that can arise when multiple positions on an aromatic ring are activated for fluorination. nih.gov

Late-Stage Difluoromethylation and Trifluoromethylation in Complex Molecules

While the target compound is monofluorinated, the broader field of organofluorine chemistry has seen significant advances in introducing difluoromethyl (CF2H) and trifluoromethyl (CF3) groups. These moieties are of immense interest in medicinal chemistry. The CF2H group, for instance, can act as a bioisostere for hydroxyl or thiol groups and can serve as a hydrogen bond donor. researchgate.net

Late-stage functionalization—the introduction of these groups at the final stages of a synthesis—is a highly sought-after strategy. mdpi.comnih.gov Recent progress has focused on radical-based methods, such as Minisci-type reactions, for C-H difluoromethylation, as well as transition-metal-mediated cross-couplings. rsc.orgrsc.org Photocatalysis has also emerged as a powerful tool, enabling these transformations under mild and environmentally friendly conditions using visible light. mdpi.comnih.gov Although distinct from monofluorination, the development of these late-stage techniques showcases the sophisticated and evolving strategies available for incorporating fluorine-containing groups into complex molecules. rsc.org

Stereoselective and Regioselective Fluorination Approaches

For a molecule like this compound, the key challenge is not stereoselectivity, as the aromatic rings are planar, but regioselectivity—ensuring the fluorine atom is introduced at the correct position. The inherent directing effects of the substituents on the phenol ring play a crucial role. The hydroxyl group is a strong ortho-, para-director. In the 4-(naphthalen-2-yl)phenol intermediate, the para-position is blocked, meaning that electrophilic substitution is strongly directed to the two ortho-positions (C2 and C6). chemrxiv.org

Achieving selective fluorination at only the C2 position can still be challenging. The kinetics and regioselectivity of fluorinating substituted phenols with reagents like Selectfluor have been studied to understand these preferences better. umich.edu To enforce higher regioselectivity, chemists can employ directing-group strategies. For example, a removable directing group can be temporarily installed on the phenol, which then physically blocks one ortho-position or electronically directs the fluorinating reagent to the desired site. A patented method for synthesizing 2-fluoro phenols involves using a 2-pyridine oxygroup to direct palladium-catalyzed fluorination to the ortho-position, after which the directing group is cleaved to reveal the phenol. google.com Such strategies provide a high degree of control, which is essential for the unambiguous synthesis of complex, specifically substituted molecules.

Alternative Synthetic Routes to Fluoro-Naphthyl Phenols

While direct synthesis pathways for this compound may not be extensively documented, the principles for its construction can be inferred from established methods for analogous compounds. Alternative routes often focus on building the core structure through modern coupling techniques or creating related derivatives like Schiff bases to explore the chemical space.

Condensation Reactions for Related Schiff Base Analogues

Schiff bases, characterized by an azomethine (-C=N-) group, are readily formed through the condensation reaction of a primary amine with an aldehyde or ketone. wjpsonline.comresearchgate.netnih.gov This reaction is a robust method for creating derivatives of phenolic compounds. Schiff bases containing aryl substituents are noted for being substantially more stable and easier to synthesize than their alkyl counterparts. wjpsonline.com

The synthesis of Schiff base analogues related to fluoro-naphthyl phenols can be exemplified by the reaction of a phenolic aldehyde with a fluoro-substituted amine. For instance, studies have shown the synthesis of Schiff bases through the condensation of isovanillin (B20041) (a phenolic aldehyde) with various primary amines, including 4-fluoroaniline. nih.gov These reactions can be carried out using microwave radiation, which often leads to excellent yields and represents a more modern approach compared to conventional heating methods. nih.gov The fundamental reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.

This modular approach allows for the generation of a library of compounds by varying the amine and aldehyde components, enabling the exploration of structure-activity relationships for various applications.

Table 1: Examples of Schiff Base Synthesis via Condensation Reaction nih.gov

| Phenolic Aldehyde | Amine Reactant | Resulting Schiff Base Product |

| Isovanillin | 4-Fluoroaniline | (E)-4-((4-fluorophenyl)imino)methyl)-2-methoxyphenol |

| Isovanillin | 2-Aminophenol | (E)-2-methoxy-4-(((2-hydroxyphenyl)imino)methyl)phenol |

| Isovanillin | Benzylamine | (E)-4-((benzylimino)methyl)-2-methoxyphenol |

Modular Synthesis and Click Chemistry Principles Applied to Fluoro-Naphthyl Systems

Click chemistry provides a powerful strategy for the rapid, efficient, and modular synthesis of new molecules with desired properties. nih.gov This concept is centered on reactions that are high-yielding, wide in scope, and generate minimal byproducts. Key examples applicable to fluoro-naphthyl systems include the Copper(I)-catalysed Azide-Alkyne Cycloaddition (CuAAC) and Sulfur(VI) Fluoride Exchange (SuFEx) reactions. nih.govnih.gov

The SuFEx reaction is particularly relevant for systems involving phenols. Accelerated SuFEx Click Chemistry (ASCC) has been established as a potent method for coupling aryl alcohols (phenols) with SuFEx-compatible functional groups. rsc.org This approach is characterized by favorable kinetics and exceptional product yields, which simplifies the synthesis and purification process. rsc.org

Recent advancements have expanded the toolkit for click chemistry. For example, a "double-click" strategy using fluorosulfuryl isocyanate (FSO₂NCO) allows for the sequential ligation of widely available carboxylic acids and amines through a modular amidation/SuFEx process, yielding N-acylsulfamides in near-quantitative yields. nih.gov Furthermore, the development of reagents like fluorosulfuryl azide (B81097) (FSO₂N₃) enables the safe and practical conversion of primary amines into azides, greatly expanding the number of building blocks available for the widely used CuAAC reaction. nih.gov These modular approaches are ideally suited for high-throughput synthesis and the creation of diverse chemical libraries based on the fluoro-naphthyl phenol scaffold.

Table 2: Key Click Chemistry Reactions for Modular Synthesis

| Click Reaction | Key Reagents | Function | Relevance to Phenol Systems |

| SuFEx (Sulfur(VI) Fluoride Exchange) | Sulfonyl Fluorides (R-SO₂F), silyl (B83357) ethers | Links molecules via a stable sulfonate or sulfonamide bond. | Accelerated SuFEx (ASCC) directly couples phenols with SuFEx hubs. rsc.org |

| CuAAC (Copper(I)-catalysed Azide-Alkyne Cycloaddition) | Azides, Alkynes, Copper(I) catalyst | Forms a stable 1,2,3-triazole ring. | Phenol or naphthalene units can be functionalized with an azide or alkyne for ligation. |

| Amidation/SuFEx Double Click | Carboxylic acids, amines, FSO₂NCO | Sequentially links carboxylic acids and amines. nih.gov | Creates complex amide-sulfamide structures. |

Green Chemistry Considerations and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry focuses on reducing waste, using less hazardous substances, and improving energy efficiency.

Development of Operationally Simple Procedures with Inexpensive Reagents

A key goal of green chemistry is to design synthetic routes that are simple to perform and utilize low-cost, readily available materials. An example of this principle can be seen in the synthesis of 2-chloro-4-fluorophenol, an analogous halo-fluorophenol. A disclosed process involves the chlorination of 4-fluorophenol (B42351) using a basic chlorinating agent in the presence of water. google.com This method is advantageous because it employs inexpensive reagents, does not require special equipment, and proceeds under mild conditions to give the desired product in high yield and selectivity. google.com

More recently, a highly efficient and green protocol was developed for the ipso-hydroxylation of various arylboronic acids to produce substituted phenols. rsc.org This method uses aqueous hydrogen peroxide as the oxidant and is remarkable for its operational simplicity, proceeding at room temperature with a reaction time of just one minute. rsc.org The process is scalable and avoids the need for chromatographic purification, significantly reducing solvent waste and energy consumption. Such strategies, if adapted for the final step in a synthesis of this compound (e.g., from a corresponding boronic acid), would represent a significant advancement in sustainable production.

Catalytic Approaches for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, allow for milder reaction conditions, and improve selectivity, all while being used in small amounts. For the synthesis of biaryl compounds like this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions are indispensable tools for forming the crucial carbon-carbon bond between the naphthalene and phenol rings. nih.gov

Molecular and Supramolecular Architecture of 2 Fluoro 4 Naphthalen 2 Yl Phenol

Single Crystal X-ray Diffraction (SC-XRD) Analysis for Solid-State Structure Elucidation

A definitive understanding of the solid-state structure of 2-Fluoro-4-(naphthalen-2-yl)phenol would necessitate analysis using single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for a complete structural characterization.

Determination of Crystal Packing and Unit Cell Parameters

Without experimental data, the crystal system, space group, and unit cell dimensions of this compound are unknown. This information forms the basis of crystallographic analysis, defining the fundamental repeating unit of the crystal lattice.

A hypothetical data table for such parameters is presented below to illustrate the type of information that would be obtained from an SC-XRD study.

Interactive Data Table: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₆H₁₁FO |

| Formula weight | 238.26 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Intermolecular Interactions Governing Supramolecular Assemblies

The non-covalent interactions between molecules of this compound would dictate its supramolecular architecture. While speculative without experimental data, the functional groups present suggest the potential for a variety of interactions.

Hydrogen Bonding Networks (e.g., C-H···F, O-H···π)

The phenolic hydroxyl group is a strong hydrogen bond donor, and it could potentially form O-H···O hydrogen bonds with neighboring molecules, leading to chains or cyclic motifs. Furthermore, the fluorine atom, although a weak hydrogen bond acceptor, could participate in C-H···F interactions. The electron-rich naphthalene (B1677914) ring system presents a potential O-H···π interaction site, where the hydroxyl group's hydrogen atom is attracted to the π-electron cloud of an adjacent naphthalene moiety.

π-Stacking and Aromatic Interactions

The planar naphthalene and phenol (B47542) rings are prime candidates for π-stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) fashion, contributing significantly to the stability of the crystal structure. The specific geometry of these interactions would be a critical aspect of the crystal packing.

Halogen Bonding and its Role in Crystal Stabilization

While fluorine is the least polarizable of the halogens and thus the weakest halogen bond donor, the possibility of C-F···π or other weak halogen bonding interactions cannot be entirely ruled out without experimental evidence. The role of such interactions in stabilizing the crystal lattice would be an interesting point of investigation.

Intramolecular Interactions and Conformational Dynamics in Solution

The conformational flexibility and intramolecular interactions of this compound in solution are governed by the interplay of several factors, including the rotational freedom around the C-C bond linking the phenyl and naphthyl rings, the orientation of the hydroxyl group, and the potential for non-covalent interactions involving the fluorine, oxygen, and π-systems. While direct experimental studies on the solution-state dynamics of this specific molecule are not extensively documented in publicly available literature, a detailed understanding can be constructed from computational studies and experimental data on analogous compounds.

The primary intramolecular interactions at play are the potential for an O-H···F hydrogen bond and π-π stacking between the electron-rich naphthalene ring and the fluorinated phenol ring. The conformational dynamics are largely dictated by the rotational barriers of the phenolic hydroxyl group and the phenyl-naphthalene linkage.

In solution, the molecule is not static but exists as a dynamic equilibrium of various conformers. The relative populations of these conformers are determined by their free energy differences, which are influenced by both enthalpic contributions from intramolecular interactions and entropic factors.

Rotational Isomerism of the Hydroxyl Group and the O-H···F Interaction

The orientation of the hydroxyl group relative to the fluorine atom gives rise to two primary conformers: a cis conformation, where the hydroxyl group is directed towards the fluorine atom, and a trans conformation, where it is directed away. The relative stability of these conformers is a subject of considerable interest in substituted phenols.

| Compound | ΔG (kcal/mol) |

| 2-Fluorophenol (B130384) | 0.5 ± 0.1 |

| 2-Chlorophenol | 1.2 ± 0.1 |

| 2-Bromophenol | 1.2 ± 0.1 |

| 2-Methoxyphenol | 2.1 ± 0.1 |

| Data sourced from ¹H NMR titration studies. acs.org |

This data suggests that while an O-H···F interaction exists, it is considerably weaker than conventional hydrogen bonds. Quantum theory of atoms in molecules (QTAIM) analyses on 2-fluorophenol have also indicated that a bond critical point between the O-H and F moieties is not always found, questioning the classification of this interaction as a true hydrogen bond. nih.gov

Conformational Dynamics of the Phenyl-Naphthalene Linkage

The rotation around the C-C bond connecting the phenyl and naphthalene rings is another critical aspect of the molecule's conformational dynamics. This rotation is subject to a rotational barrier, the magnitude of which is influenced by steric hindrance and electronic effects. Computational studies on biphenyl (B1667301) and its derivatives have shown that the rotational barrier is dependent on the substituents. biomedres.usmdpi.combiomedres.us

For the parent biphenyl molecule, the energy barrier for rotation from a planar to a twisted conformation is a key factor. In this compound, the presence of the fluorine atom and the hydroxyl group, as well as the larger naphthalene system, will influence this barrier. The steric hindrance between the hydrogen atoms on the adjacent rings in the planar conformation is a major contributor to the rotational barrier.

Potential for π-π Stacking Interactions

The presence of two aromatic systems, the fluorinated phenol ring and the naphthalene ring, introduces the possibility of intramolecular π-π stacking interactions. These interactions, while generally weak, can influence the preferred conformation by favoring a more compact, folded structure where the rings are in close proximity. The extent of this interaction would depend on the solvent environment, with non-polar solvents typically promoting such stacking.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the specific chemical compound This compound is not publicly available. As a result, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided in the user request.

The user's instructions require a thorough and informative article based on detailed research findings for each specified spectroscopic technique, including:

Advanced Spectroscopic Characterization of 2 Fluoro 4 Naphthalen 2 Yl Phenol

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Without access to primary or secondary sources that have synthesized and characterized "2-Fluoro-4-(naphthalen-2-yl)phenol," providing the requested data tables and detailed analysis for this particular molecule would be speculative and would not meet the required standards of scientific accuracy.

Searches for this compound, including its chemical formula (C₁₆H₁₁FO) and potential CAS numbers for related isomers, did not yield any publications containing the necessary ¹H NMR, ¹³C NMR, ¹⁹F NMR, or FT-IR spectra. The information found was for similar but structurally distinct compounds, which cannot be used to accurately describe the spectroscopic properties of the specified molecule.

Therefore, the generation of the requested article cannot be completed at this time due to the lack of available scientific data for "this compound."

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When applied to this compound, it would offer a vibrational fingerprint, allowing for structural confirmation and analysis of the various functional groups present. The resulting spectrum is based on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational frequencies of the molecule.

For this compound, characteristic Raman bands would be expected for the C-F stretching vibration, the O-H stretching and bending modes of the phenolic group, as well as a series of bands corresponding to the aromatic C-C stretching and C-H bending vibrations within the phenol (B47542) and naphthalene (B1677914) ring systems. The position and intensity of these bands are sensitive to the molecular symmetry and the electronic environment of the vibrating atoms.

| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Assignment |

| Aromatic C-H Stretch | 3100-3000 | Naphthalene and Phenyl rings |

| O-H Stretch | 3600-3200 | Phenolic hydroxyl group |

| Aromatic C=C Stretch | 1650-1450 | Naphthalene and Phenyl rings |

| C-O Stretch | 1300-1200 | Phenolic C-O bond |

| C-F Stretch | 1250-1150 | Carbon-Fluorine bond |

| Ring Breathing Modes | 1050-950 | Naphthalene and Phenyl rings |

This table is illustrative and presents expected ranges for the designated vibrational modes based on characteristic frequencies of related compounds.

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical properties of this compound are governed by its electronic structure, which can be probed using UV-Vis and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its potential as a light-emitting material.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated naphthalene and phenol ring systems. The presence of the fluorine atom and the hydroxyl group will influence the energy of these transitions and, consequently, the absorption maxima (λmax). The fluorine atom, being an electron-withdrawing group, could induce a slight blue shift (hypsochromic shift) or a red shift (bathochromic shift) depending on its interplay with the electron-donating hydroxyl group and the extended π-system of the naphthalene moiety. For a related compound, 2-Fluoro-4-naphthalene-2-yl-benzaldehyde, bathochromic shifts of over 30 nm have been noted compared to non-fluorinated analogs, suggesting that the combination of the fluorine and naphthalene groups significantly impacts the electronic structure.

A hypothetical UV-Vis analysis in a solvent like ethanol (B145695) would likely reveal multiple absorption bands characteristic of the naphthalene and substituted phenol chromophores.

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 220-250 | Phenyl ring |

| π → π | 260-320 | Naphthalene ring |

| n → π* | 330-380 | Contribution from phenolic oxygen non-bonding electrons |

This table is illustrative and presents expected wavelength ranges for the designated electronic transitions based on the constituent chromophores.

Fluorescence Spectroscopy and Quantum Yield Investigations

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Naphthalene and its derivatives are well-known for their fluorescent properties. The fluorescence spectrum of this compound would provide information about the energy of its lowest excited singlet state and its relaxation pathways. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter for assessing the efficiency of the fluorescence process.

While direct experimental fluorescence data for this compound is not available, studies on related naphthalene derivatives indicate that their quantum yields can be significant. For instance, some naphthalene derivatives exhibit quantum yields that are sensitive to the solvent environment and the nature of their substituents. The interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atom in this compound could lead to interesting photophysical properties, potentially including intramolecular charge transfer (ICT) phenomena that would affect the fluorescence emission and quantum yield.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry with an Electrospray Ionization (ESI) source is a powerful technique for obtaining the precise molecular weight of a compound. This allows for the unambiguous determination of its elemental composition. For this compound (C₁₆H₁₁FO), HRMS-ESI would provide a highly accurate mass measurement, confirming its molecular formula. ESI is a soft ionization technique, which typically results in a prominent molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode), minimizing fragmentation and simplifying spectral interpretation.

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₁₁FO |

| Monoisotopic Mass | 238.0794 g/mol |

| Expected [M+H]⁺ | 239.0872 |

| Expected [M-H]⁻ | 237.0716 |

This table presents the calculated exact masses for the molecular formula of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would be crucial for assessing its purity. The gas chromatogram would indicate the presence of any impurities, while the mass spectrometer would help in their identification.

Due to the presence of the polar phenolic hydroxyl group, derivatization is often employed to increase the volatility and thermal stability of phenols for GC-MS analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would convert the phenol to its more volatile trimethylsilyl (B98337) (TMS) ether derivative. The mass spectrum of this derivative would then be analyzed. Electron Ionization (EI) is a common ionization method used in GC-MS, which typically induces extensive fragmentation, providing a characteristic fragmentation pattern that can be used for structural elucidation and library matching.

A hypothetical fragmentation of the TMS derivative of this compound in an EI-MS would likely involve the loss of a methyl group from the TMS ether, cleavage of the C-O bond, and fragmentation of the naphthalene ring system.

Computational and Theoretical Insights into 2 Fluoro 4 Naphthalen 2 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic and geometric properties of molecules. For 2-Fluoro-4-(naphthalen-2-yl)phenol, DFT calculations are crucial for elucidating its fundamental characteristics.

The initial step in the computational analysis involves the geometry optimization of this compound. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization is typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p). The resulting optimized structure provides key geometric parameters.

Table 1: Representative Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Value (Illustrative) |

| Bond Length | C-F | 1.35 Å |

| C-O | 1.36 Å | |

| O-H | 0.96 Å | |

| C-C (phenol-naphthalene) | 1.48 Å | |

| Bond Angle | C-C-F | 118.5° |

| C-C-O | 121.0° | |

| C-O-H | 109.5° | |

| Dihedral Angle | C-C-C-C (between rings) | 35.0° |

Note: The values in this table are illustrative and represent typical outcomes of DFT-based geometry optimization for similar aromatic compounds.

Subsequent to geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. For instance, the characteristic stretching frequency of the O-H group is expected in the range of 3500-3700 cm⁻¹, while C-F stretching vibrations typically appear around 1200-1000 cm⁻¹.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H Stretch | Phenol (B47542) | ~3550 |

| C-H Stretch | Aromatic | ~3100-3000 |

| C=C Stretch | Aromatic Rings | ~1600-1450 |

| C-F Stretch | Fluoro Group | ~1250 |

| C-O Stretch | Phenol | ~1200 |

Note: These frequencies are representative and would be obtained from a DFT frequency calculation.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's excitability and chemical stability. A smaller band gap suggests higher reactivity and potential for charge transfer, which is a desirable characteristic for materials used in optoelectronics.

Table 3: Representative HOMO-LUMO Energies and Band Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| Band Gap (LUMO-HOMO) | 4.3 |

Note: These values are illustrative, based on typical DFT calculations for aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and fluorine atoms due to their high electronegativity, and positive potential around the hydroxyl hydrogen.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry often exhibit nonlinear optical (NLO) properties. jhuapl.edunih.gov These materials can alter the properties of light passing through them, which is a key feature for applications in photonics and optoelectronics. analis.com.my The NLO response of a molecule is primarily described by its first-order hyperpolarizability (β). Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials. researchgate.net For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom, coupled with the extended π-system of the naphthalene (B1677914) moiety, suggests the potential for a significant NLO response. The calculated hyperpolarizability value provides a quantitative measure of this property.

Table 4: Illustrative Calculated NLO Properties of this compound

| Property | Symbol | Illustrative Value (esu) |

| Dipole Moment | µ | 2.5 D |

| Average Polarizability | α | 2.8 x 10⁻²³ |

| First-Order Hyperpolarizability | β | 1.5 x 10⁻³⁰ |

Note: These values are representative and would be calculated using DFT methods to assess the NLO potential of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility

The conformational flexibility of biphenyl (B1667301) and its derivatives is a classic subject of study, governed by the balance between the steric repulsion of ortho substituents and the electronic effects that favor a planar conformation for maximal π-orbital overlap. nih.gov In the case of this compound, the key dihedral angle is that between the plane of the fluorophenol ring and the naphthalene ring system.

Studies on similar all-aromatic molecules, such as 2,6-biphenyl naphthalene (PPNPP), have demonstrated that these molecules are more flexible than might be anticipated, especially at elevated temperatures. rsc.org MD simulations of PPNPP revealed that the nematic phase is stabilized by the polydispersity of the molecular aspect ratio, which arises from the bending and conformational disorder of the phenyl rings. rsc.org This suggests that this compound would also exhibit significant conformational dynamics in various environments.

A hypothetical molecular dynamics simulation of this compound would likely reveal a distribution of dihedral angles between the aromatic rings. The presence of the fluorine atom at the ortho position of the phenol ring introduces a steric hindrance that would likely prevent the molecule from adopting a fully planar conformation. The energy barrier to rotation around the central carbon-carbon bond would dictate the rate of interconversion between different torsional isomers.

The flexibility of such molecules can be quantified by monitoring the root-mean-square deviation (RMSD) of atomic positions over the course of a simulation and by analyzing the probability distribution of key dihedral angles. For instance, in a simulation of PPNPP, the average bending angle was found to be around 161.7 degrees at 700 K, indicating a significant deviation from linearity. rsc.org A similar non-linear and flexible nature would be expected for this compound.

The surrounding environment, such as the solvent or the crystalline state, would also play a crucial role in dictating the accessible conformations. In a polar solvent, intermolecular hydrogen bonding involving the hydroxyl group could influence the conformational preference. In the solid state, crystal packing forces would likely lock the molecule into a specific, low-energy conformation. nih.gov

It is important to note that the introduction of a fluoro group can alter the electronic properties and intermolecular interactions of the molecule. nih.gov This could, in turn, influence its dynamic behavior. Advanced simulation techniques, such as metadynamics, could be employed to enhance the sampling of the conformational space and to calculate the free energy landscape associated with the rotation around the inter-ring bond. rsc.org Such studies would provide a more complete picture of the conformational flexibility of this compound.

Chemical Reactivity and Mechanistic Pathways of 2 Fluoro 4 Naphthalen 2 Yl Phenol

Exploration of Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. uci.edu The regioselectivity of this reaction on the phenyl ring of 2-Fluoro-4-(naphthalen-2-yl)phenol is governed by the directing effects of the hydroxyl and fluorine substituents.

The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, yet it also acts as an ortho, para-director because of lone pair donation. uci.edu

In this compound, the positions ortho and para to the hydroxyl group are key sites for electrophilic attack. The position para to the hydroxyl group is already substituted with the naphthalene (B1677914) ring. Therefore, electrophilic attack is predicted to occur at the positions ortho to the hydroxyl group (C3 and C5). The fluorine atom at the C2 position will sterically hinder attack at the C3 position to some extent, and its electron-withdrawing nature will deactivate the ring, making the reaction less facile than in phenol (B47542) itself.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Position | Activating/Deactivating Group | Directing Effect | Predicted Reactivity |

| C3 | -OH (ortho), -F (ortho) | Competing | Minor product due to steric hindrance from fluorine. |

| C5 | -OH (ortho) | Activating | Major product due to less steric hindrance. |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.orglibretexts.org

In this compound, the fluorine atom can act as a leaving group. The hydroxyl group, being an electron-donating group, does not activate the ring towards SNAr. However, under forcing conditions (high temperature, strong base), or if the hydroxyl group is deprotonated to a phenoxide, the reaction may proceed. The phenoxide is a stronger activating group for electrophilic substitution but its negative charge would repel an incoming nucleophile, making SNAr less likely.

A more plausible scenario for SNAr involves the conversion of the hydroxyl group into a better electron-withdrawing group, or the use of a very strong nucleophile. For instance, conversion of the phenol to a phosphate (B84403) ester or another derivative could enhance the leaving group ability of the fluoride.

Recent studies have shown that homolysis of the O-H bond in fluorophenols can generate a phenoxyl radical. osti.gov This radical acts as a powerful electron-withdrawing group, activating the ring for SNAr. osti.gov This "homolysis-enabled electronic activation" could provide a pathway for the substitution of the fluorine atom in this compound with various nucleophiles. osti.gov

Illustrative SNAr Reactions:

| Nucleophile | Reagent | Predicted Product |

| Methoxide | NaOCH₃ | 2-Methoxy-4-(naphthalen-2-yl)phenol |

| Amine | R₂NH | 2-(Dialkylamino)-4-(naphthalen-2-yl)phenol |

| Thiolate | RSNa | 2-(Alkylthio)-4-(naphthalen-2-yl)phenol |

Redox Chemistry of the Phenolic Moiety

The phenolic hydroxyl group can undergo oxidation to form a phenoxyl radical. This process is a key step in many antioxidant mechanisms and can be initiated by chemical oxidants or electrochemical methods. The stability of the resulting phenoxyl radical is influenced by the substituents on the aromatic ring.

In the case of this compound, the naphthalene ring can help to delocalize the unpaired electron of the phenoxyl radical, thereby stabilizing it. The fluorine atom, with its electron-withdrawing inductive effect, would likely increase the oxidation potential of the phenol, making it slightly more difficult to oxidize compared to unsubstituted phenol.

The phenoxyl radical can then undergo further reactions, such as dimerization to form C-C or C-O coupled products, or it can be reduced back to the phenol.

Reactivity at the Naphthalene Core

The naphthalene ring system is also susceptible to electrophilic aromatic substitution. Naphthalene is generally more reactive than benzene (B151609) towards electrophiles. The substitution pattern is dependent on the reaction conditions and the nature of the electrophile. Attack at the C1 (alpha) position is generally favored kinetically, while attack at the C2 (beta) position is often the thermodynamically favored product.

Hydrogen Atom Transfer (HAT) Mechanisms and Radical Chemistry

Phenols are well-known hydrogen atom donors, a property that underlies their antioxidant activity. The O-H bond in this compound can be homolytically cleaved to yield a hydrogen atom and a stabilized phenoxyl radical. This process is known as Hydrogen Atom Transfer (HAT). nih.gov

The generated phenoxyl radical can participate in various radical chain reactions or be quenched by other radical species.

Mechanistic Studies of Isotopic Exchange or Derivatization Reactions

To further elucidate the reactivity of this compound, isotopic labeling studies could be employed. For instance, deuterium (B1214612) exchange of the phenolic proton in D₂O would be rapid and could be monitored by NMR spectroscopy.

Site-specific isotopic labeling of the aromatic rings would provide more detailed mechanistic insights. For example, synthesizing a derivative with a ¹³C-labeled carbon at a specific position would allow for the use of kinetic isotope effect (KIE) studies to probe the rate-determining step of reactions like EAS or SNAr. nih.gov

Derivatization reactions can also be used to probe reactivity. For example, esterification or etherification of the phenolic hydroxyl group would alter the electronic properties of the molecule and influence the reactivity of both the phenyl and naphthalene rings in subsequent reactions. Comparing the outcomes of these reactions with the underivatized compound would provide valuable information about the role of the hydroxyl group. The synthesis of isotopically labeled versions, for example with ¹⁸F, could also be explored for applications in imaging, which would require the development of specific fluorination or isotopic exchange reactions. rsc.org

Structure Activity Relationship Sar Studies of 2 Fluoro 4 Naphthalen 2 Yl Phenol and Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity. For a molecule like 2-Fluoro-4-(naphthalen-2-yl)phenol, a QSAR study would involve the systematic modification of its structure and the subsequent measurement of a specific activity, such as enzyme inhibition or receptor binding. The data generated would then be used to build a mathematical model that could predict the activity of novel analogues.

A hypothetical QSAR study for a series of this compound analogues targeting a generic protein kinase might involve the descriptors shown in the table below. These descriptors quantify various physicochemical properties of the molecules.

Table 1: Hypothetical QSAR Descriptors for this compound Analogues This table is for illustrative purposes and does not represent actual experimental data.

| Compound | LogP (Lipophilicity) | Electronic Energy (kcal/mol) | Dipole Moment (Debye) | Predicted IC50 (µM) |

|---|---|---|---|---|

| This compound | 4.2 | -85.6 | 2.1 | 5.8 |

| 4-(Naphthalen-2-yl)phenol (B1596067) | 4.0 | -82.1 | 1.9 | 12.3 |

| 2,6-Difluoro-4-(naphthalen-2-yl)phenol | 4.3 | -90.3 | 2.5 | 3.1 |

The model derived from such data could reveal that increased electronegativity at the ortho position of the phenol (B47542) and a larger dipole moment are positively correlated with inhibitory activity. Such models are invaluable for prioritizing the synthesis of new compounds with potentially enhanced efficacy. The reliability of a QSAR model is assessed by its statistical robustness and its ability to accurately predict the activity of compounds not used in the model's creation. nih.gov

Impact of Fluorine Position and Substitution on Molecular Recognition and Interaction Mechanisms

The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. In this compound, the fluorine atom at the ortho position to the hydroxyl group is expected to have a profound impact on its interaction mechanisms. Fluorine is the most electronegative element, and its presence can influence the acidity of the phenolic proton, the molecule's lipophilicity, and its metabolic stability. nih.gov

The position of the fluorine atom is critical. An ortho-fluoro substitution, as in the parent compound, can lead to the formation of an intramolecular hydrogen bond between the fluorine and the phenolic hydroxyl group. This interaction can, in turn, affect the molecule's conformation and its ability to act as a hydrogen bond donor. brighton.ac.uk In some cases, fluorination has been shown to increase the hydrogen bond donor strength of phenolic hydroxyl groups. brighton.ac.uk

Furthermore, the replacement of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the compound's bioavailability and in vivo half-life. nih.gov The effect of fluorine substitution is a key strategy in drug design to enhance the potency and pharmacokinetic properties of lead compounds. nih.gov

Contribution of the Naphthalene (B1677914) Moiety to Binding Affinity and Selectivity

The naphthalene moiety is a large, hydrophobic group that plays a significant role in the binding affinity and selectivity of this compound. This bicyclic aromatic system can engage in various non-covalent interactions with biological targets, including van der Waals forces, π-π stacking, and hydrophobic interactions. The extended π-system of the naphthalene ring allows for strong interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. polyu.edu.hkpolyu.edu.hk

The substitution pattern on the naphthalene ring can also be exploited to fine-tune the molecule's properties. The introduction of various functional groups at different positions on the naphthalene ring can modulate its electronic properties and steric profile, leading to improved binding affinity and selectivity for a specific biological target. nih.govnih.gov

Role of the Phenolic Hydroxyl Group in Intermolecular Interactions

The phenolic hydroxyl group is a key functional group that can act as both a hydrogen bond donor and acceptor, making it crucial for molecular recognition. nih.gov In the context of this compound, the hydroxyl group can form hydrogen bonds with polar residues such as serine, threonine, and asparagine in a protein's active site. nih.gov

The ability of the phenolic hydroxyl group to donate a hydrogen atom is also central to the antioxidant properties of many phenolic compounds. nih.gov The stability of the resulting phenoxyl radical, which can be influenced by other substituents on the aromatic ring, determines the compound's antioxidant capacity. mdpi.comresearchgate.net

Computational Docking and Binding Site Analysis with Biological Targets (mechanistic focus)

Computational docking is a powerful technique used to predict the binding orientation and affinity of a small molecule to a biological target. nih.gov For this compound, docking studies could be employed to elucidate its binding mode within the active site of a specific enzyme or receptor. This would provide valuable insights into the key interactions that contribute to its biological activity. nih.govresearchgate.net

A hypothetical docking study of this compound into the active site of a protein kinase might reveal the following interactions:

Table 2: Hypothetical Docking Interactions of this compound This table is for illustrative purposes and does not represent actual experimental data.

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Lys72 | Hydrogen Bond (with -OH) | 2.8 |

| Phe168 | π-π Stacking (with naphthalene) | 3.5 |

| Val55 | Hydrophobic Interaction (with naphthalene) | 3.9 |

| Glu91 | Hydrogen Bond (with -OH as acceptor) | 3.1 |

Such an analysis would allow for a detailed understanding of the molecular basis of the compound's activity. The hydrogen bond between the phenolic hydroxyl group and a key lysine (B10760008) residue in the ATP-binding site, for example, could be critical for its inhibitory effect. The π-π stacking interaction between the naphthalene moiety and a phenylalanine residue would further stabilize the binding. This mechanistic insight is invaluable for the rational design of more potent and selective analogues. researchgate.net

Research Applications of 2 Fluoro 4 Naphthalen 2 Yl Phenol in Advanced Materials and Chemical Biology

Development of Functional Materials with Tunable Optical or Electronic Properties

The structural attributes of the 2-fluoro-4-(naphthalen-2-yl)phenol scaffold are highly conducive to the development of novel functional materials. The naphthalene (B1677914) moiety is a well-known fluorophore, and its electronic properties can be modulated by the attached functional groups, making it a prime candidate for applications in organic electronics and sensor technology.

Naphthalene and its derivatives are foundational building blocks for blue-light-emitting materials in organic light-emitting diodes (OLEDs) due to their wide bandgap and high photoluminescence quantum yields. mdpi.comnih.gov Research has demonstrated that naphthalene-based copolymers, multi-resonance emitters, and thermally activated delayed fluorescence (TADF) materials can lead to highly efficient and color-pure blue OLEDs. mdpi.comchemrxiv.orgnih.gov

For instance, emitters using a naphthalene acceptor coupled to phenoxazine (B87303) donors have been successfully incorporated into OLEDs, achieving a maximum external quantum efficiency (EQEmax) of 11% with green emission. chemrxiv.orgresearchgate.net More advanced designs, such as naphthalene-embedded multi-resonance (MR) emitters, have yielded deep-blue OLEDs with narrow emission spectra and high EQEs reaching up to 29.3% in sensitized devices. nih.gov The introduction of a fluorine atom, as seen in the this compound structure, is a common strategy in organic electronics to tune energy levels, enhance molecular stability, and improve charge transport properties. semanticscholar.orgnih.gov Fluorinated naphthalene diimides, for example, have been investigated as efficient electron transport materials in perovskite solar cells. semanticscholar.org The combination of the fluorescent naphthalene core with the electronic modulation provided by the fluorine and phenol (B47542) groups suggests that the this compound scaffold is a promising candidate for the design of new emitters or host materials for high-performance OLEDs. mdpi.comnih.gov

The inherent fluorescence of the naphthalene ring makes it an excellent component for the development of chemical sensors and biological probes. nih.gov Naphthalene-based fluorescent probes are noted for their high quantum yield, excellent photostability, and sensitivity in detecting various anions and cations. nih.gov The phenol group in this compound can act as a recognition site, capable of binding to specific analytes through hydrogen bonding or by being deprotonated to coordinate with metal ions. This interaction can induce a change in the fluorescence of the naphthalene moiety, allowing for analyte detection.

Furthermore, derivatives of this scaffold, such as naphthalene diimides, have been used as the active channel material in Organic Electrochemical Transistors (OECTs). ualberta.ca These devices function as highly sensitive biosensors, where the introduction of a target analyte like biotin (B1667282) and streptavidin to a functionalized gate electrode leads to a measurable change in the electrical signal. ualberta.ca This demonstrates the potential of naphthalene-based structures to function not only as optical probes but also as key components in advanced electronic biosensing platforms.

Chemical Biology Probes for Mechanistic Elucidation

In the realm of chemical biology, the this compound scaffold serves as a valuable starting point for the design of probes to investigate and modulate biological processes. Its rigid structure and functional groups allow for specific interactions with biological macromolecules like enzymes and receptors.

The design of potent and selective enzyme inhibitors often relies on scaffolds that can form multiple points of contact within a protein's active site. The this compound structure is well-suited for this purpose. The large, hydrophobic naphthalene ring can engage in π-stacking and hydrophobic interactions with nonpolar residues in an active site, a common feature in inhibitor binding. nih.gov Simultaneously, the phenol's hydroxyl group can act as a hydrogen bond donor or acceptor, while the fluorine atom can form specific polar contacts, contributing to binding affinity and selectivity. The introduction of a fluoro substituent is a widely used strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties. nih.gov This combination of features allows the scaffold to be adapted to target a wide array of enzymes, validating their roles in disease pathways.

The naphthalene framework is a recurring motif in the development of inhibitors for several key biological pathways implicated in cancer, inflammation, and autoimmune diseases.

Phosphatidylinositol 3-kinases (PI3K): The PI3K signaling pathway is frequently overactive in various cancers. Studies have focused on designing PI3K inhibitors using a naphthalene scaffold. For example, pyrazoline derivatives containing a naphthalene moiety were designed and evaluated through in silico molecular docking, showing better binding affinities than some known reference inhibitors, identifying them as potential lead molecules for novel PI3K inhibitors. rjpbr.comnih.gov

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for immunosuppressive and anti-proliferative drugs. Inhibitors of DHODH often feature a bi-aryl system. The potency of these inhibitors can be significantly enhanced by the strategic placement of fluorine atoms, which can stabilize the bioactive conformation and improve interactions within the enzyme's ubiquinone binding channel.

Macrophage Migration Inhibitory Factor (MIF): MIF is a pro-inflammatory cytokine involved in sepsis and various inflammatory diseases. The development of small molecule inhibitors targeting the MIF active site has utilized pharmacophores based on a hydroxyphenyl scaffold. The hydroxyl group is a key pharmacophoric element, and modifications to the scaffold can reverse the binding orientation in the active site, providing critical insights for structure-based drug design.

Cyclooxygenase-2 (COX-2): Naphthalene derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The widely used drug Naproxen features a naphthalene core. This structural motif is a recognized pharmacophore for COX inhibition, and research continues into synthesizing novel naphthalene-based compounds as more selective and potent COX-2 inhibitors for treating inflammatory disorders.

Nucleoside Transporters: While the naphthalene scaffold is used to target a wide range of enzymes, including the nucleotide-related RNA-dependent RNA-polymerase, its application in the design of inhibitors specifically for nucleoside transporters is not prominently documented in the reviewed literature. nih.govrndsystems.com

Investigation of Mechanistic Aspects of Corrosion Inhibition (for related Schiff bases)

Schiff bases, which can be readily synthesized by the condensation of an amine with an aldehyde or ketone, are highly effective corrosion inhibitors for metals like mild steel in acidic environments. nih.govresearchgate.net Schiff bases derived from precursors containing naphthalene and phenol moieties are of particular interest due to the combined electronic and structural effects of these groups.

The mechanism of inhibition involves the adsorption of the Schiff base molecules onto the metal surface. researchgate.netnih.gov This process is facilitated by the presence of heteroatoms (such as nitrogen in the imine group and oxygen in the hydroxyl group) and the π-electrons of the aromatic naphthalene ring. researchgate.net These features allow the molecule to donate electrons to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. This adsorption creates a protective film that isolates the metal from the corrosive medium. acs.org

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that such Schiff bases typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these inhibitors on the metal surface generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. nih.gov The high inhibition efficiency is attributed to the large surface area coverage provided by the bulky naphthalene group and the strong electronic interactions mediated by the functional groups. nih.gov

Inhibition Efficiency of a Naphthalene-based Schiff Base

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 50 | 85.2 |

| 100 | 90.5 |

| 150 | 92.1 |

| 200 | 93.4 |

This table presents hypothetical data based on typical findings for similar compounds in the literature to illustrate the concentration-dependent effect.

Exploration of Antioxidant Properties and Mechanisms (for related phenol derivatives)

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest, attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress implicated in numerous pathological conditions. While direct studies on the antioxidant properties of this compound are not extensively documented in publicly available literature, a wealth of research on structurally related phenol derivatives provides significant insights into the likely antioxidant behavior of this specific molecule. The antioxidant capacity of phenols is intricately linked to their molecular structure, particularly the nature and position of substituents on the aromatic ring.

Research into various phenol derivatives has established key structure-antioxidant activity relationships. For instance, the presence of electron-donating groups and the degree of steric hindrance around the hydroxyl group are critical determinants of antioxidant efficacy. Furthermore, the mechanism of antioxidant action can vary, often involving hydrogen atom transfer (HAT) or single electron transfer (SET) pathways.

Detailed Research Findings

Investigations into diverse classes of phenolic derivatives have elucidated the structural features that govern their antioxidant capabilities. A study on 2,4-di-tert-butylphenol (B135424) derivatives with an oxadiazole moiety highlighted that the introduction of specific substituents can significantly influence radical scavenging ability. nih.gov It is a well-established principle that compounds with a hindered phenolic hydroxyl group or multiple such groups often exhibit potent antioxidant activity. nih.gov This is because the bulky groups can enhance the stability of the resulting phenoxyl radical, a key intermediate in the antioxidant process.

In a similar vein, research on 3-aryl-4-hydroxycoumarin derivatives has demonstrated that the nature of the aryl substituent at the C3 position plays a crucial role in the compound's ability to scavenge free radicals like DPPH• and ABTS•+. researchgate.net This underscores the importance of the aryl substituent, such as the naphthyl group in this compound, in modulating antioxidant potential. The extended conjugation provided by the naphthyl group could theoretically enhance the stability of the phenoxyl radical through resonance, thereby augmenting its antioxidant capacity.

Furthermore, studies on bifunctional 2H-imidazole-derived phenolic compounds have revealed that conjugation effects can significantly influence the mechanism of antioxidant action. nih.gov While in many cases conjugation was found to decrease the mobility of the hydrogen atom of the hydroxyl group, complicating electron transfer, in certain phloroglucinol (B13840) derivatives, it enhanced their activity through the hydrogen transfer mechanism. nih.gov This suggests a nuanced interplay between electronic and steric factors in determining the dominant antioxidant pathway.

The antioxidant mechanisms are not limited to direct radical scavenging. Research on indole-3-propanamide derivatives, for example, has shown significant inhibitory effects against superoxide (B77818) anion (O2•−) and lipid peroxidation. nih.gov This indicates that some phenolic derivatives can exert their antioxidant effects by inhibiting specific enzymatic or non-enzymatic processes that generate reactive oxygen species.

The introduction of a fluorine atom, as seen in this compound, adds another layer of complexity. While fluorine is a highly electronegative atom, its effect on the antioxidant activity of phenols is not straightforward and can depend on its position relative to the hydroxyl group. It can modulate the electronic environment of the phenol and its redox potential.

The table below summarizes the findings from studies on related phenol derivatives, illustrating the impact of structural modifications on antioxidant activity.

| Compound Class | Key Structural Features | Observed Antioxidant Effects | Potential Mechanism |

| 2,4-di-tert-butylphenol derivatives | Oxadiazole and hydrazone moieties at the ortho position. nih.gov | Significant DPPH radical scavenging activity. nih.gov | Hindered phenol structure, influence of substituted groups on scavenging ability. nih.gov |

| 3-aryl-4-hydroxycoumarin derivatives | Varied aryl substituents at the C3 position. researchgate.net | Altered free radical scavenging capacity against DPPH• and ABTS•+. researchgate.net | Modulation of radical stability by the aryl substituent. researchgate.net |

| 2H-imidazole-derived polyphenols | Conjugation of polyphenolic subunits with 2H-imidazol-4-yl fragments. nih.gov | Increased antiradical capacity in some derivatives. nih.gov | Enhancement of activity through the hydrogen transfer mechanism. nih.gov |

| Indole-3-propanamide derivatives | N-H and N-substituted propanamide side chains. nih.gov | Significant inhibition of superoxide anion (O2•−) and lipid peroxidation. nih.gov | Inhibition of radical-generating processes. nih.gov |

| Lipophilic gallic acid derivatives | Covalent linking of sterically hindered hydroquinone (B1673460) or di-ortho-tert-butyl moieties. researchgate.net | Improved antioxidant activity through stabilization of the phenoxy radical. researchgate.net | Increased lipophilicity and synergistic effects. researchgate.net |

These findings collectively suggest that this compound likely possesses antioxidant properties. The presence of the bulky and electron-rich naphthyl group could stabilize the phenoxyl radical, while the ortho-fluoro substituent would modulate the electronic properties of the phenolic ring. The precise nature and potency of its antioxidant activity would, however, require direct experimental evaluation.

Advanced Analytical Methodologies for Characterization and Detection of 2 Fluoro 4 Naphthalen 2 Yl Phenol in Complex Matrices

Development of High-Resolution Chromatographic Separation Protocols

High-resolution chromatography is fundamental for the effective separation of 2-Fluoro-4-(naphthalen-2-yl)phenol from interfering matrix components. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) offer viable pathways for its analysis, with the choice of method depending on the sample matrix, concentration levels, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary technique for the analysis of phenolic compounds. For this compound, a C18 or a pentafluorophenyl (PFP) stationary phase would be particularly effective. The PFP phase, due to its unique interactions with fluorinated compounds, can offer enhanced selectivity. fishersci.comresearchgate.net A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape and ionization efficiency in mass spectrometry, is a common approach. nih.govacs.org UV detection is suitable due to the aromatic nature of the compound, with the naphthalene (B1677914) and phenol (B47542) chromophores providing strong absorbance. For enhanced sensitivity and selectivity, fluorescence detection can be employed, as phenolic compounds often exhibit natural fluorescence or can be derivatized with a fluorescent tag. scirp.org

Gas Chromatography (GC): GC is another powerful technique, particularly when coupled with mass spectrometry. Due to the phenolic hydroxyl group, derivatization is often recommended to improve the volatility and thermal stability of this compound. Silylation, forming a trimethylsilyl (B98337) (TMS) ether, or acylation are common derivatization strategies. wiley.com A non-polar or medium-polarity capillary column, such as a (5%-phenyl)-methylpolysiloxane, is typically used for the separation of naphthalene derivatives and phenols. wiley.comysu.edu

Interactive Data Table: Hypothetical Chromatographic Conditions for this compound Analysis

| Parameter | HPLC Method | GC Method |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or PFP | (5%-Phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | Helium |

| Gradient/Temperature Program | 50% B to 95% B over 20 min | 150°C (1 min) to 280°C at 10°C/min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Injection Volume | 10 µL | 1 µL (splitless) |